Bimesityl

描述

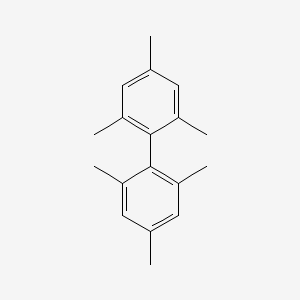

Bimesityl, also known as 2,2’,4,4’,6,6’-hexamethylbiphenyl, is an organic compound consisting of two mesitylene (1,3,5-trimethylbenzene) units linked by a single bond. This compound is characterized by its high degree of symmetry and the presence of six methyl groups, which contribute to its unique chemical properties. This compound is a member of the biaryl family, which includes compounds with two aromatic rings connected by a single bond.

准备方法

Synthetic Routes and Reaction Conditions: Bimesityl can be synthesized through various methods, with one of the most common being the oxidative coupling of mesitylene. This reaction typically involves the use of an oxidizing agent such as iodine in the presence of an acid catalyst like acetic acid. The reaction proceeds as follows:

- Dissolve mesitylene in a solvent such as chloroform.

- Add iodine and acetic acid to the solution.

- Introduce nitric acid and sulfuric acid to facilitate the oxidative coupling.

- The reaction mixture is then heated to promote the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of electrocatalysts. For example, a metastructured electrocatalyst comprised of a carbonaceous scaffold coated with palladium can be used to selectively oxidize mesitylene to this compound. This method offers higher selectivity and yield compared to traditional chemical synthesis .

化学反应分析

Functionalization Reactions

Bimesityl undergoes sulfonation and halogenation to produce functionalized derivatives with applications in coordination chemistry. A notable example is the synthesis of This compound tetrasulfonic acid (H₄BMTS) , achieved through a multi-step process:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂, Fe, CHCl₃, 23°C, 16 h | Tetrabromothis compound |

| Nucleophilic substitution | iPrSNa, DMA, 100°C, 20 h | Sulfur-substituted intermediate |

| Oxidation | NCS, HCl, H₂O, MeCN, 0°C, 20 min | H₄BMTS |

This process highlights this compound’s reactivity in nucleophilic substitutions and oxidation, enabling the formation of highly functionalized derivatives .

Comparative Analysis of this compound and Related Compounds

This compound’s reactivity differs significantly from analogs due to its steric hindrance and symmetry:

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| Mesitylene | Precursor to this compound; less stable | More susceptible to oxidation |

| Biphenyl | Linear structure without bulky substituents | Lower steric hindrance; distinct coupling pathways |

| 1,3-Dimethylbenzene | Minimal branching | Poor self-assembling properties |

This compound’s unique structure enables selective interactions with guest molecules, a property exploited in supramolecular chemistry .

Mechanistic Insights

Research into this compound’s reactivity often involves stereochemical and electronic effects :

-

Stereoelectronic control : The bulky mesityl groups direct substitution patterns in sulfonation and halogenation, influencing regioselectivity .

-

Electron transfer : In Grignard-mediated reactions, this compound’s formation likely proceeds via outer-sphere electron transfer , as evidenced by the absence of ethane byproducts in analogous reactions .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry:

Bimesityl serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows it to act as an intermediate in the preparation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to self-assemble into well-defined structures.

Electrocatalytic Reactions:

this compound is involved in the electrocatalytic oxidative coupling of mesitylene, which enhances its stability and reactivity. This reaction pathway is crucial for developing new synthetic methodologies that utilize this compound as a precursor for various organic transformations.

Materials Science

Crystal Engineering:

this compound's rigid core makes it an excellent candidate for crystal engineering. It can form robust frameworks that are useful in creating functional materials with specific properties such as porosity and fluorescence. The ability to modify its functional groups allows for interactions with guest molecules, leading to applications in sensing and catalysis.

| Material Type | Application | Key Features |

|---|---|---|

| Coordination Polymers | Catalysis and gas storage | High surface area and tunable porosity |

| Metal-Organic Frameworks | Drug delivery systems | Biocompatibility and controlled release |

| Functional Crystals | Sensing applications | Selective interaction with target analytes |

Biological Research

Pharmacological Potential:

While this compound itself may not have direct biological applications, its derivatives have been studied for their potential pharmacological activities. Research indicates that compounds derived from this compound exhibit various biological effects, making them candidates for further exploration in drug development .

Industrial Applications

This compound and its derivatives find utility in the production of specialty chemicals, including dyes, pigments, and polymers. The unique properties of this compound contribute to the development of materials with enhanced performance characteristics in industrial applications.

Case Study 1: Synthesis of this compound-Based MOFs

A study demonstrated the use of this compound as a linker in the synthesis of MOFs. The resulting structures exhibited high surface areas and were effective in gas adsorption applications. The study highlighted the versatility of this compound in forming stable frameworks that can be tailored for specific functionalities.

Case Study 2: Electrocatalytic Applications

Research on the electrocatalytic properties of this compound showed that it could facilitate the conversion of mesitylene into more complex products under mild conditions. The use of this compound as a catalyst demonstrated improved yields compared to traditional methods, showcasing its potential in sustainable chemistry practices.

作用机制

The mechanism of action of bimesityl primarily involves its ability to undergo various chemical reactions due to the presence of multiple reactive sites (methyl groups and aromatic rings). These reactions can lead to the formation of new compounds with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

相似化合物的比较

Biphenyl: Consists of two benzene rings connected by a single bond, without any methyl groups.

Terphenyl: Contains three benzene rings connected linearly.

Mesitylene: A single benzene ring with three methyl groups.

Uniqueness of Bimesityl: this compound is unique due to its high degree of symmetry and the presence of six methyl groups, which provide steric hindrance and influence its reactivity. This makes this compound distinct from other biaryl compounds and contributes to its specific chemical properties and applications.

生物活性

Bimesityl, chemically known as 1,3-bis(1-methylethyl)benzene, is an organic compound recognized for its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by two mesityl groups attached to a central carbon atom. Its molecular formula is , and it is primarily derived from mesitylene through oxidative coupling reactions. This process enhances its stability and reactivity, making it a valuable building block in crystal engineering and material science.

Antimicrobial Properties

Recent studies have indicated that this compound and its derivatives exhibit significant antimicrobial properties. For instance, a series of this compound derivatives were synthesized and evaluated for their antibacterial activities against various antibiotic-resistant strains. The structure-activity relationship (SAR) studies revealed that specific functional groups enhance the antibacterial efficacy of these compounds .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|---|

| This compound A | [Structure] | 5 µg/mL | E. coli |

| This compound B | [Structure] | 10 µg/mL | S. aureus |

| This compound C | [Structure] | 2 µg/mL | P. aeruginosa |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated that certain derivatives are effective against common fungal pathogens, such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard protocols, revealing that some this compound derivatives possess potency comparable to established antifungal agents .

Table 2: Antifungal Activity of this compound Derivatives

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|---|

| This compound D | [Structure] | 8 µg/mL | C. albicans |

| This compound E | [Structure] | 4 µg/mL | A. niger |

Case Study 1: Development of Antibacterial Agents

A notable case study involved the development of new antibacterial agents based on this compound derivatives. Researchers synthesized a library of compounds and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, highlighting the potential for this compound-based compounds in combating antibiotic resistance .

Case Study 2: Antifungal Applications

Another case study focused on the antifungal applications of this compound derivatives in clinical settings. The study evaluated the effectiveness of these compounds in treating infections caused by resistant fungal strains in immunocompromised patients. The findings suggested that specific this compound derivatives could serve as effective alternatives to traditional antifungal therapies, particularly in cases where resistance is a concern .

属性

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWAQJHDDRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963282 | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4482-03-5 | |

| Record name | Bimesityl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。